
5-Chloropyridin-3-yl trifluoromethanesulfonate
Overview
Description
5-Chloropyridin-3-yl trifluoromethanesulfonate is an organic compound with the molecular formula C6H3ClF3NO3S It is a derivative of pyridine, where the 5-position of the pyridine ring is substituted with a chlorine atom and the 3-position is substituted with a trifluoromethanesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloropyridin-3-yl trifluoromethanesulfonate typically involves the reaction of 5-chloropyridine with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride formed during the reaction. The reaction conditions often include low temperatures to prevent decomposition of the reactants and to ensure high yields of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may involve the use of more robust and scalable bases and solvents to facilitate the reaction under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
5-Chloropyridin-3-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive towards nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include nucleophiles like amines, alcohols, and thiols.
Cross-Coupling Reactions: Reagents include boronic acids and palladium catalysts.
Major Products Formed
Scientific Research Applications
Chemical Synthesis Applications
1.1 Electrophilic Reactions
5-Chloropyridin-3-yl trifluoromethanesulfonate serves as an electrophilic reagent in nucleophilic substitution reactions. It is particularly useful in the synthesis of complex molecules due to its ability to undergo transformations with various nucleophiles, including amines and alcohols. For example, it can be employed in the preparation of pyridine-derived compounds that are valuable in pharmaceuticals .
1.2 SuFEx Chemistry
The compound is also utilized in Sulfur(VI) Fluoride Exchange (SuFEx) reactions, which enable the formation of sulfonamides and other sulfur-containing derivatives. This method is notable for its chemoselectivity and efficiency, making it a preferred approach in the synthesis of biologically active molecules .
Medicinal Chemistry Applications
2.1 CTPS1 Inhibition
Recent research highlights the potential of this compound as a precursor for developing cytidine triphosphate synthase 1 (CTPS1) inhibitors. These inhibitors are being investigated for their therapeutic applications in treating various proliferative diseases, including cancer and autoimmune disorders. The synthesis of novel CTPS1 inhibitors involves modifications of the triflate to enhance bioactivity and selectivity .
2.2 Anti-inflammatory Agents
The compound has also been explored for its role in synthesizing anti-inflammatory agents. For instance, derivatives of this compound have shown promise in modulating inflammatory pathways, potentially leading to new treatments for conditions such as ulcerative colitis .
Case Studies
3.1 Synthesis of Quinoxaline Derivatives
A study demonstrated the use of this compound in synthesizing quinoxaline derivatives that exhibit potent inhibition against specific enzymes involved in inflammatory responses. The synthetic pathway highlighted the efficiency of using triflates as electrophiles, resulting in high yields and purity of the final products .
3.2 Development of Selective Inhibitors
Another case involved the development of selective inhibitors targeting 15-prostaglandin dehydrogenase (15-PGDH). The incorporation of this compound into the molecular framework resulted in compounds with enhanced oral bioavailability and therapeutic efficacy in preclinical models .
Data Tables
Mechanism of Action
The mechanism of action of 5-Chloropyridin-3-yl trifluoromethanesulfonate primarily involves its reactivity as an electrophile. The trifluoromethanesulfonate group is a strong electron-withdrawing group, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various chemical reactions, such as nucleophilic substitution and cross-coupling reactions, to form new chemical bonds and synthesize complex molecules .
Comparison with Similar Compounds
Similar Compounds
5-Chloropyridin-3-yl p-toluenesulfonate: Similar in structure but with a p-toluenesulfonate group instead of a trifluoromethanesulfonate group.
5-Chloropyridin-3-yl methanesulfonate: Similar in structure but with a methanesulfonate group instead of a trifluoromethanesulfonate group.
Uniqueness
5-Chloropyridin-3-yl trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which is a better leaving group compared to p-toluenesulfonate and methanesulfonate groups. This makes it more reactive in nucleophilic substitution and cross-coupling reactions, allowing for more efficient synthesis of complex molecules .
Biological Activity
5-Chloropyridin-3-yl trifluoromethanesulfonate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will delve into its synthesis, biological evaluation, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 5-chloropyridine with trifluoromethanesulfonic anhydride. This method has been demonstrated to yield high purity and good yields, making it suitable for further biological evaluations .
Antitumor Activity
One of the most notable biological activities of this compound is its antitumor potential. Research has shown that this compound exhibits inhibitory effects on various cancer cell lines. For instance, in a study assessing the cytotoxicity against CEM and HeLa cell lines, it demonstrated IC50 values of 1.5 ± 0.2 µM and 2.9 ± 1.0 µM, respectively . These findings suggest that the compound could serve as a promising candidate for cancer therapeutics.
Cell Line | IC50 (µM) |
---|---|
CEM | 1.5 ± 0.2 |
HeLa | 2.9 ± 1.0 |
The mechanism through which this compound exerts its biological effects involves the inhibition of critical enzymes involved in nucleic acid synthesis. Specifically, it has been implicated in targeting cytidine triphosphate synthase (CTPS), which plays a vital role in lymphocyte proliferation and is often upregulated in various tumors .
Case Studies
- CTPS Inhibition in Cancer Cells : A study highlighted that CTPS activity is crucial for the proliferation of lymphocytes, particularly in tumor environments where it is often upregulated . The introduction of this compound led to decreased levels of CTP in activated CTPS-deficient cells, indicating its potential as a therapeutic agent targeting cancer cell metabolism.
- Comparative Analysis with Other Compounds : In comparative studies with other pyridinyl triflates, this compound showed superior cytotoxicity profiles against several cancer cell lines, reinforcing its potential utility in oncology .
Q & A
Basic Question: What are the optimal synthetic routes and reaction conditions for preparing 5-chloropyridin-3-yl trifluoromethanesulfonate?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution, where a hydroxyl or chloride group on the pyridine ring is replaced by trifluoromethanesulfonate (OTf). Key steps include:
- Precursor Selection : Start with 5-chloropyridin-3-ol or a halogenated derivative (e.g., 5-chloro-3-iodopyridine) to enable sulfonate group introduction .
- Reaction Conditions : Use trifluoromethanesulfonic anhydride (Tf2O) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C. Triethylamine (Et3N) is added to scavenge HCl .
- Monitoring : Track reaction progress via thin-layer chromatography (TLC) with hexane/ethyl acetate (7:3) as the mobile phase. Purify using column chromatography (silica gel, gradient elution) .
Advanced Question: How can researchers resolve contradictions in reported reaction yields when varying solvents or catalysts?
Methodological Answer:
Discrepancies in yields often arise from solvent polarity, nucleophilicity, or competing side reactions. To address this:
- Solvent Screening : Compare polar aprotic solvents (e.g., THF, DMF) versus non-polar solvents (e.g., DCM). THF may enhance solubility of intermediates, while DMF could stabilize transition states .
- Catalyst Optimization : Test Lewis acids (e.g., ZnCl2) to accelerate substitution. Monitor by <sup>19</sup>F NMR to detect triflate by-products .
- Side Reaction Analysis : Use GC-MS or LC-MS to identify side products (e.g., sulfones or sulfoxides from over-oxidation) . Adjust stoichiometry of Tf2O to minimize over-reaction .
Basic Question: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- <sup>1</sup>H and <sup>13</sup>C NMR : Confirm pyridine ring substitution patterns. The triflate group (CF3SO3<sup>−</sup>) shows no protons but causes deshielding of adjacent carbons (~118–120 ppm for CF3) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 280.95) and isotopic patterns consistent with Cl and S .
- FT-IR : Detect sulfonate S=O stretching vibrations (~1350–1450 cm<sup>−1</sup>) .
Advanced Question: How can researchers mitigate competing pathways during functionalization of the pyridine ring?
Methodological Answer:
Competing pathways (e.g., C-Cl vs. C-OTf bond cleavage) require controlled reaction design:
- Protecting Groups : Temporarily block reactive sites (e.g., using trimethylsilyl groups) to direct substitution to the desired position .
- Temperature Control : Lower temperatures (e.g., −20°C) suppress side reactions like triflate hydrolysis. Anhydrous conditions are critical .
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict regioselectivity and transition state energies for substitution reactions .
Advanced Question: What strategies enable the use of this compound in synthesizing ionic liquids or conductive polymers?
Methodological Answer:
The triflate group’s stability and low nucleophilicity make it ideal for:
- Ionic Liquids : React with N-methylpyrrolidinium cations to form salts with high thermal stability (>300°C). Characterize conductivity via impedance spectroscopy .
- Polymer Precursors : Incorporate into π-conjugated polymers via Suzuki coupling. Monitor optoelectronic properties using UV-Vis and cyclic voltammetry .
- Surface Functionalization : Graft onto silica nanoparticles for catalytic applications. Analyze surface adsorption via XPS or AFM .
Basic Question: How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage : Keep in amber vials under inert gas (Ar/N2) at −20°C to prevent hydrolysis of the triflate group .
- Handling : Use gloveboxes for moisture-sensitive reactions. Quench excess Tf2O with cold NaHCO3 to avoid exothermic decomposition .
Advanced Question: How can kinetic isotope effects (KIEs) elucidate the mechanism of triflate group transfer?
Methodological Answer:
Properties
IUPAC Name |
(5-chloropyridin-3-yl) trifluoromethanesulfonate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NO3S/c7-4-1-5(3-11-2-4)14-15(12,13)6(8,9)10/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLIHTCEFNQHGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Cl)OS(=O)(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00569809 | |
Record name | 5-Chloropyridin-3-yl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00569809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150145-19-0 | |
Record name | 5-Chloropyridin-3-yl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00569809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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